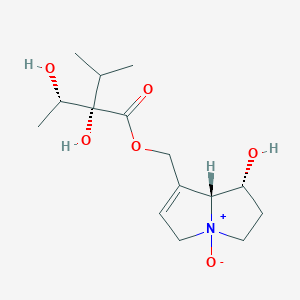

![molecular formula C15H16O2 B043005 Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 837-08-1](/img/structure/B43005.png)

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-

Vue d'ensemble

Description

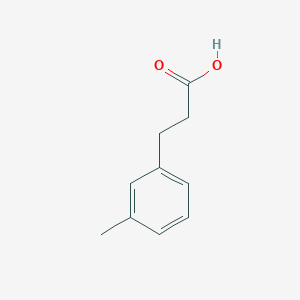

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, also known as Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2,4’-Bisphenol A (BPA) is an organic synthetic compound that primarily targets estrogen receptors . It also interacts with GPR30 and androgen receptors . BPA’s interaction with these receptors affects various physiological functions, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .

Mode of Action

BPA exhibits both estrogenic and antiestrogenic activities . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This dual action allows BPA to interfere with the normal functioning of these receptors, leading to various physiological changes .

Biochemical Pathways

BPA affects several biochemical pathways. It modulates the activity of transcription factors such as PPARγ, C/EBP, Nrf2, HOX, and HAND2 . These transcription factors play crucial roles in fat and liver homeostasis, cardiovascular system regulation, and cancer progression . BPA also induces adipogenesis and stimulates lipid accumulation in adipose tissue and liver . Furthermore, it perturbs cytokine levels, which can have wide-ranging effects on immune function and inflammation .

Pharmacokinetics

BPA is rapidly metabolized in the body, primarily through glucuronidation . This process, mediated by phase II enzymes like UDP-glucuronosyltransferase, facilitates the elimination of BPA from the body . Bpa’s pharmacokinetics can be influenced by factors such as dose and route of administration . For instance, intestinal glucuronidation of BPA is significant, and enterohepatic recirculation can influence the systemic clearance of BPA .

Result of Action

BPA’s action can lead to various molecular and cellular effects. It has been associated with increased proliferation of certain cancer cells , changes in gene and protein expression levels, oxidative stress, and disruption of intracellular Ca^2+ homeostasis . BPA exposure has also been linked to neurodevelopmental disorders in children, including attention-deficit/hyperactivity disorder (ADHD), autism spectrum disorder (ASD), depression, emotional problems, anxiety, and cognitive disorders .

Action Environment

Environmental factors can significantly influence BPA’s action, efficacy, and stability. BPA is a high production volume chemical, and its release into the environment exceeds one million pounds per year . Humans are primarily exposed to BPA through food packaging and other consumer products . Environmental contamination can also occur, affecting aquatic species and potentially leading to long-term adverse effects .

Analyse Biochimique

Biochemical Properties

2,4’-Bisphenol A can interact with nuclear receptors and affect their normal function even at very low doses . It is metabolized by a Gram-negative aerobic bacterium via a novel pathway involving the oxidative skeletal rearrangement of 2,4’-Bisphenol A . Oxidation of the aliphatic methyl group of 2,4’-Bisphenol A leads to coproduction of methyl-hydroxylated 2,2-bis(4-hydroxyphenyl)-1-propanol and a skeletally rearranged triol 1,2-bis(4-hydroxyphenyl)-2-propanol .

Cellular Effects

2,4’-Bisphenol A has been shown to have various effects on cells. It has been found to impair various structural and molecular brain changes, promoting oxidative stress, changing expression levels of several crucial genes and proteins, destructive effects on neurotransmitters, excitotoxicity and neuroinflammation, damaged blood–brain barrier function, neuronal damage, apoptosis effects . It also has been shown to decrease the expression of cell adhesion proteins, such as E-cadherin and desmosome, and increase expression of intermediate filamentous proteins, like vimentin and fibronectin .

Molecular Mechanism

The molecular mechanism of 2,4’-Bisphenol A involves its interaction with nuclear receptors. It interferes with the normal function of these receptors, potentially leading to endocrine disruption . It can mimic the action of natural hormones and keep the nuclear receptors in active conformations .

Temporal Effects in Laboratory Settings

The effects of 2,4’-Bisphenol A have been observed over time in laboratory settings. It has been found to persist in waters, soils, and air around the world . It has been characterized as a “pseudo-persistent” chemical, leading to its spreading and potential accumulation in a variety of environmental matrices, even though it has a fairly short half-life .

Dosage Effects in Animal Models

The effects of 2,4’-Bisphenol A vary with different dosages in animal models. Studies have shown that low doses of 2,4’-Bisphenol A can result in organizational changes in the prostate, breast, testis, mammary glands, body size, brain structure and chemistry, and behavior of laboratory animals .

Metabolic Pathways

2,4’-Bisphenol A is involved in several metabolic pathways. It has been shown to modulate PPARs, induce adipogenesis, stimulate lipid accumulation in adipose tissue and liver, and perturb cytokines levels .

Transport and Distribution

2,4’-Bisphenol A can be transported and distributed within cells and tissues. It has been found to be transported in saturated soils . The transport capacity of 2,4’-Bisphenol A in the saturated soils is significantly stronger than that of Bisphenol A .

Propriétés

IUPAC Name |

2-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCQXUZZAXKTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042275 | |

| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-08-1 | |

| Record name | 2,4′-Bisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[1-(4-hydroxyphenyl)-1-methylethyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPHENYL)-2-(4-HYDROXYPHENYL)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43OH5D3Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisphenol S (BPS) compare to Bisphenol A (BPA) in terms of its estrogenic activity?

A: Research suggests that BPS, like BPA, can exhibit estrogenic activity, albeit potentially weaker. A study investigated the ability of various bisphenols, including BPS, to induce estrogenic activity. While BPA showed significant estrogen receptor (ER) activation, BPS demonstrated a weaker ability to induce ERα and/or ERβ-mediated activity. This suggests that while structurally similar to BPA, BPS might possess a lower potential for estrogenic disruption, though further research is necessary to fully understand its endocrine-disrupting effects.

Q2: Does the presence of Bisphenol S (BPS) in biochar extracts influence plant growth?

A: The research indicates that BPS and similar organic compounds found in biochar extracts can influence plant growth, with effects varying depending on the biochar source, concentration, and plant species . For instance, some biochar extracts containing BPS negatively affected rice seed germination and root length, while others had positive effects on corn germination. This highlights the complex interaction between biochar-derived compounds like BPS and plant growth. Further research is needed to optimize biochar production to minimize potential negative effects and harness beneficial compounds for enhanced crop productivity.

A: Research indicates that BPS can also act as an androgen receptor (AR) antagonist . This means it can potentially block or interfere with the signaling pathways mediated by androgens, which are crucial for male reproductive development and function. This finding raises concerns about the potential wider endocrine-disrupting effects of BPS and emphasizes the need for further research into its impact on hormonal systems.

Q3: How does the structure of BPS analogs, such as 2,4-bisphenol S and bis-(3-allyl-4-hydroxyphenyl) sulfone, impact their toxicity to bacteria?

A: While the provided abstracts don't offer specific details on the toxicity mechanisms, the research likely explored how structural differences between BPS and its analogs influence their interaction with bacterial cells . Investigating factors like membrane permeability and efflux pump activity can reveal how these compounds enter bacterial cells and whether structural modifications alter their toxicity. This information is crucial for understanding the potential environmental impact of BPS and its analogs on bacterial populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

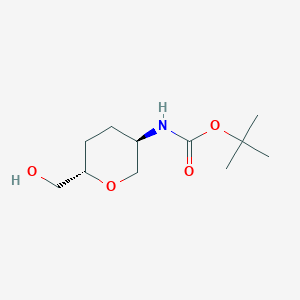

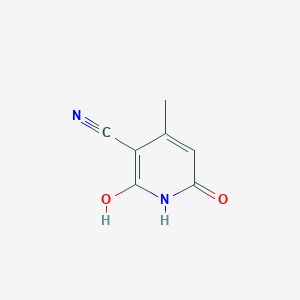

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)